molecular formula C17H19NO4S B124539 Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate CAS No. 99109-07-6

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No. B124539
CAS RN: 99109-07-6
M. Wt: 333.4 g/mol
InChI Key: MPWGGMIUPWSNEV-CVEARBPZSA-N
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Description

Typically, a description of a compound would include its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used. The yield and purity of the product would also be considered.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions would also be considered.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its spectral properties might also be considered.


Scientific Research Applications

Synthesis and Potential Applications

The molecule , due to its complex structure, has likely implications in various fields of scientific research, including the synthesis of potential therapeutic agents, studies on molecular interactions, and the development of novel compounds with specific biological activities. While the specific compound mentioned does not directly appear in the literature, related compounds provide insight into the broader context of research applications.

  • Antileukotrienic Agents Synthesis :The synthesis of related sulfanyl-containing compounds has been explored for their potential as antileukotrienic drugs, with specific interest in their antiplatelet activities. Such compounds are synthesized under specific conditions, highlighting the interest in sulfanyl-containing molecules for their biological activity (Jampílek et al., 2004).

  • Cyclization Reactions and Molecular Transformations :Research into cyclization reactions involving sulfanyl groups indicates the synthetic versatility of these compounds. For example, certain methyl sulfanyl benzoate derivatives undergo cyclization to form anilides, showcasing the chemical reactivity and potential for creating diverse molecular structures (Ukrainets et al., 2014).

  • Anti-Cancer Activity :The study of sulfanyl-containing ligands and their metal complexes, such as those with gold (III) and nickel (II), reveals promising anti-cancer properties. These complexes demonstrate cytotoxic effects against cancer cell lines, indicating the potential therapeutic applications of such molecules (Ghani & Alabdali, 2022).

  • Antibacterial Activity :The antibacterial activity of amino-heterocyclic compounds with sulfanyl groups highlights the antimicrobial potential of these molecules. Such studies underscore the relevance of sulfanyl-containing compounds in developing new antibacterial agents (Hu et al., 2006).

  • Advanced Synthesis for Drug Precursors :Research on the asymmetric reduction of keto esters with sulfanyl groups to produce chiral synthons for drug synthesis, such as diltiazem precursors, showcases the importance of these compounds in medicinal chemistry. This approach provides an eco-friendly and cost-effective route for synthesizing pharmaceutically relevant compounds (Chen et al., 2021).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. Appropriate handling and disposal procedures would also be considered.


Future Directions

This would involve considering potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


I hope this general approach is helpful. For specific information on “Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate”, I would recommend consulting a chemical database or a chemistry professional.


properties

IUPAC Name

methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWGGMIUPWSNEV-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)OC)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436070
Record name methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate

CAS RN

99109-07-6
Record name methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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